molecular formula C26H22N2O2 B15085520 N'-(3-(Benzyloxy)benzylidene)-2-(1-naphthyl)acetohydrazide CAS No. 570419-22-6

N'-(3-(Benzyloxy)benzylidene)-2-(1-naphthyl)acetohydrazide

Cat. No.: B15085520
CAS No.: 570419-22-6
M. Wt: 394.5 g/mol
InChI Key: VWYMUCAHTBOERF-OVVQPSECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyl)acetohydrazide is a complex organic compound that features a benzylidene group, a benzyloxy group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyl)acetohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-(1-naphthyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and benzylidene groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-(Methoxy)benzylidene)-2-(1-naphthyl)acetohydrazide
  • N’-(3-(Ethoxy)benzylidene)-2-(1-naphthyl)acetohydrazide
  • N’-(3-(Propoxy)benzylidene)-2-(1-naphthyl)acetohydrazide

Uniqueness

N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyl)acetohydrazide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.

Properties

CAS No.

570419-22-6

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H22N2O2/c29-26(17-23-13-7-12-22-11-4-5-15-25(22)23)28-27-18-21-10-6-14-24(16-21)30-19-20-8-2-1-3-9-20/h1-16,18H,17,19H2,(H,28,29)/b27-18+

InChI Key

VWYMUCAHTBOERF-OVVQPSECSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.